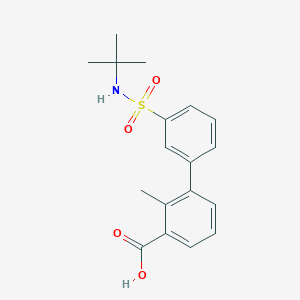
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% (3-A5-3-tBSPA) is a synthetic compound belonging to the class of compounds known as sulfonamides. It is a white crystalline solid at room temperature and has a melting point of approximately 123-125°C. 3-A5-3-tBSPA has a variety of applications in scientific research, including its use as a reagent in chemical synthesis, as an inhibitor of proteases, and as a fluorescent probe for imaging.
Aplicaciones Científicas De Investigación
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% has a number of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of proteases, and as a fluorescent probe for imaging. It has also been used to study the inhibition of enzymes such as acetylcholinesterase and cytochrome P450.
Mecanismo De Acción
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% is an inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease and prevents the enzyme from binding to and cleaving proteins. It is also a reversible inhibitor, meaning that it can be removed from the enzyme and the enzyme can resume its activity.
Biochemical and Physiological Effects
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, it is important to note that 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% is a relatively strong inhibitor of proteases and should be used with caution in experiments involving proteins.
Direcciones Futuras
The potential applications of 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% in scientific research are numerous. It could be used as a tool for studying the inhibition of enzymes involved in drug metabolism, for studying the inhibition of bacterial and fungal growth, and for studying the anti-inflammatory and antinociceptive effects of compounds. It could also be used as a fluorescent probe for imaging, as well as for studying the structure and function of proteins. In addition, 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% could be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. Finally, 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% could be used as a tool for studying the structure and function of enzymes involved in drug metabolism, as well as for studying the inhibition of bacterial and fungal growth.
Métodos De Síntesis
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-aminobenzoic acid with 3-t-butylsulfonyl chloride in the presence of a base, such as pyridine, to form 3-t-butylsulfonyl-3-aminobenzoic acid. The second step involves the reaction of this intermediate with phenylmagnesium bromide to form 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
3-amino-5-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,18H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBGEAPHPMEOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-T-butylsulfamoylphenyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412941.png)
![4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412942.png)
![5-Nitro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412959.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412972.png)



![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)

![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)


